1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine
Description
1-(2,3-Dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine is a phthalazine derivative characterized by a bicyclic indenyl group at position 1 and a 4-propylphenoxy substituent at position 2. The synthesis of such derivatives typically involves nucleophilic substitution reactions at the phthalazine core, as seen in analogous compounds (e.g., 4-benzylphthalazin-1-ylamino derivatives) prepared via reactions with aminophenols or sulfonic acids .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-2-6-18-11-15-22(16-12-18)29-26-24-10-4-3-9-23(24)25(27-28-26)21-14-13-19-7-5-8-20(19)17-21/h3-4,9-17H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEGFXAVEABNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC5=C(CCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Crystallographic and Geometric Analysis
*Hypothetical values based on analogous systems.
The indenyl group in the target compound may introduce slight steric hindrance, altering binding modes in biological targets.
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- Analog Example : 4-(N-Phenylthiocarbamoyl)phthalazine (15) exhibits higher solubility due to polar thiocarbamoyl groups, contrasting with the hydrophobic propyl chain in the target compound .
Analytical Characterization
Shared techniques for structural elucidation include:
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